molecular formula C15H16N2O5 B2744149 3-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid CAS No. 1225973-06-7

3-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid

Cat. No.: B2744149
CAS No.: 1225973-06-7
M. Wt: 304.302
InChI Key: HJNJJSSVIFQSCS-UHFFFAOYSA-N
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Description

3-[3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is a synthetic organic compound characterized by its complex structure, which includes a pyridazinone ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid typically involves multiple steps:

    Formation of the Pyridazinone Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids to form the pyridazinone core.

    Introduction of the Dimethoxyphenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced onto the pyridazinone ring.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the aromatic ring or the pyridazinone moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid exerts its effects is complex and involves multiple molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dimethoxyphenyl)propionic acid: Similar in structure but lacks the pyridazinone ring.

    6-Oxopyridazin-1(6H)-yl derivatives: Compounds with similar pyridazinone cores but different substituents.

Uniqueness

3-[3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is unique due to the combination of its pyridazinone ring and dimethoxyphenyl group, which confer distinct chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-21-10-3-5-13(22-2)11(9-10)12-4-6-14(18)17(16-12)8-7-15(19)20/h3-6,9H,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNJJSSVIFQSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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